

H-Met-Lys-OH: A Technical Overview of a Metabolically Significant Dipeptide

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This technical guide provides a comprehensive analysis of the dipeptide **H-Met-Lys-OH**, also known as Methionyl-lysine. While specific research on this dipeptide is limited, this document extrapolates its biochemical significance from the well-understood roles of its constituent amino acids, L-methionine and L-lysine, and the general principles of dipeptide metabolism. This guide covers its structural and chemical properties, postulated biological roles, and detailed hypothetical protocols for its synthesis and characterization.

Core Data Summary

A summary of the key quantitative data for **H-Met-Lys-OH** is presented in Table 1.



| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C11H23N3O3S | [1] |
| Molecular Weight | 277.39 g/mol | [1] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino] hexanoic acid | [1] |
| Synonyms | Methionyl-Lysine, Met-Lys, MK | [1] |
| CAS Number | 45214-88-8 | [1] |

Structural Formula

The structural formula of **H-Met-Lys-OH** is depicted below, illustrating the peptide bond linking the alpha-carboxyl group of L-methionine to the alpha-amino group of L-lysine.

Caption: Chemical structure of H-Met-Lys-OH.

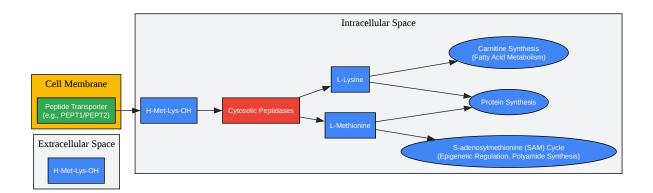
Postulated Biological Significance and Signaling Pathways

As a dipeptide, **H-Met-Lys-OH** is recognized as a metabolite.[1] Dipeptides are known to be absorbed in the intestine via peptide transporters and can be involved in various molecular pathways, including those related to immune function and cell proliferation. Upon cellular uptake, **H-Met-Lys-OH** is likely hydrolyzed into its constituent amino acids, L-methionine and L-lysine, which then participate in their respective metabolic pathways.

L-lysine is an essential amino acid crucial for protein synthesis, collagen formation, and carnitine production, which is vital for fatty acid metabolism.[2] L-methionine, another essential amino acid, is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous epigenetic and metabolic regulatory processes. The interplay between lysine and methionine synthesis and metabolism is a key aspect of cellular homeostasis.[3]



The diagram below illustrates a hypothetical signaling pathway for the uptake and metabolic fate of **H-Met-Lys-OH**.



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Caption: Hypothetical metabolic pathway of **H-Met-Lys-OH**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **H-Met-Lys-OH** are not readily available in the literature. However, based on standard solid-phase peptide synthesis (SPPS) methodologies for similar dipeptides, a reliable protocol can be proposed.

Solid-Phase Synthesis of H-Met-Lys-OH

This protocol outlines the manual synthesis of **H-Met-Lys-OH** using Fmoc/tBu chemistry on a Wang resin, which will yield a C-terminal carboxylic acid.

- 1. Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH):
- Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.



- In a separate vessel, dissolve Fmoc-Lys(Boc)-OH and an activating agent (e.g., HBTU/HOBt) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution to facilitate the reaction.
- Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
- Wash the resin extensively with DMF and dichloromethane (DCM).
- 2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.
- Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.
- · Wash the resin thoroughly with DMF.
- Confirm the presence of a free primary amine using a Kaiser test.
- 3. Coupling of Second Amino Acid (Fmoc-Met-OH):
- Activate Fmoc-Met-OH using the same method as for the first amino acid.
- Add the activated Fmoc-Met-OH solution to the deprotected resin-bound lysine.
- · Agitate for 2-4 hours.
- Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling.
- 4. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection steps as described in step 2.
- 5. Cleavage and Deprotection:
- Wash the peptide-resin with DCM and dry under vacuum.



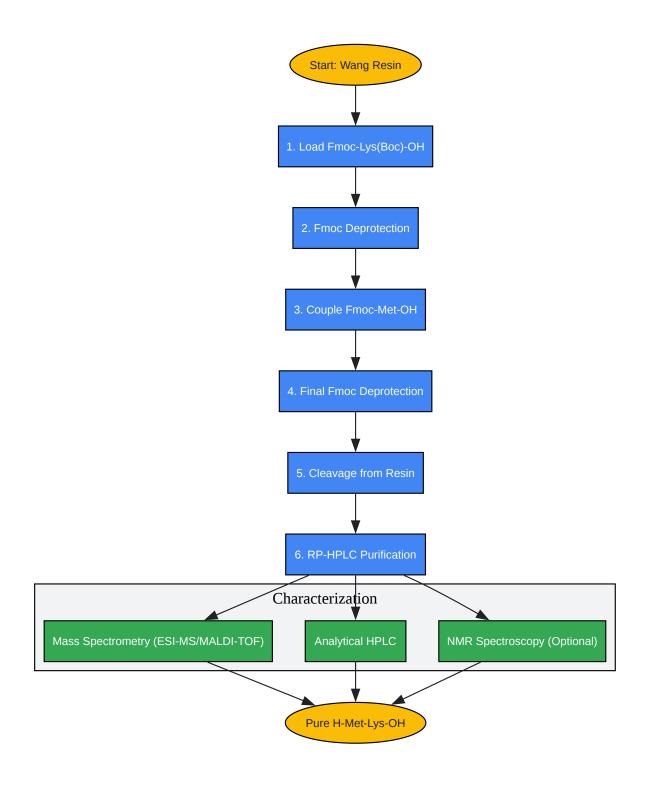
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Filter the resin and collect the filtrate.
- 6. Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- · Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of H-Met-Lys-OH

- 1. Mass Spectrometry:
- Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass should be observed.
- 2. Analytical HPLC:
- Assess the purity of the final product using an analytical C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA. A single major peak should be observed.
- 3. NMR Spectroscopy:
- For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed to verify the presence of all expected protons and carbons and their chemical environments.

The workflow for the synthesis and characterization of **H-Met-Lys-OH** is summarized in the following diagram.





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Caption: Workflow for the synthesis and characterization of H-Met-Lys-OH.



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